3-(2-methylpropyl)piperidin-4-ol hydrochloride, Mixture of diastereomers
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Overview
Description
3-(2-methylpropyl)piperidin-4-ol hydrochloride, mixture of diastereomers, is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine with significant importance in the pharmaceutical industry due to its presence in various bioactive molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methylpropyl)piperidin-4-ol hydrochloride typically involves the reaction of piperidine derivatives with appropriate alkylating agents. One common method includes the alkylation of piperidine with 2-methylpropyl halides under basic conditions, followed by the reduction of the resulting intermediate to yield the desired piperidin-4-ol .
Industrial Production Methods
Industrial production of this compound often employs catalytic hydrogenation of pyridine derivatives. The process involves the use of catalysts such as molybdenum disulfide to facilitate the hydrogenation reaction, converting pyridine to piperidine, which is then further functionalized to obtain 3-(2-methylpropyl)piperidin-4-ol hydrochloride .
Chemical Reactions Analysis
Types of Reactions
3-(2-methylpropyl)piperidin-4-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different piperidine derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted piperidines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is often used.
Substitution: Alkyl halides and nucleophiles such as amines or thiols are commonly employed.
Major Products Formed
Scientific Research Applications
3-(2-methylpropyl)piperidin-4-ol hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule with various pharmacological properties.
Medicine: Explored for its potential therapeutic effects, including analgesic, anti-inflammatory, and antipsychotic activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 3-(2-methylpropyl)piperidin-4-ol hydrochloride involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter systems, particularly those involving dopamine and serotonin, which are crucial for its potential therapeutic effects. The compound may also interact with various enzymes and receptors, influencing biochemical pathways related to inflammation and pain .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler analog with a wide range of applications in organic synthesis and drug development.
Piperidinone: Another derivative with significant pharmacological properties.
Spiropiperidines: Compounds with a spirocyclic structure that exhibit unique biological activities.
Uniqueness
3-(2-methylpropyl)piperidin-4-ol hydrochloride stands out due to its specific substitution pattern and the presence of a hydroxyl group, which imparts unique chemical reactivity and potential biological activity. Its mixture of diastereomers also adds to its complexity and potential for diverse applications .
Properties
Molecular Formula |
C9H20ClNO |
---|---|
Molecular Weight |
193.71 g/mol |
IUPAC Name |
3-(2-methylpropyl)piperidin-4-ol;hydrochloride |
InChI |
InChI=1S/C9H19NO.ClH/c1-7(2)5-8-6-10-4-3-9(8)11;/h7-11H,3-6H2,1-2H3;1H |
InChI Key |
MGPWVBVLGQIXKP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1CNCCC1O.Cl |
Origin of Product |
United States |
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